2-Methylimidazo[1,2-a]pyrazine-3,8-diol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7N3O2 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
3-hydroxy-2-methyl-7H-imidazo[1,2-a]pyrazin-8-one |
InChI |
InChI=1S/C7H7N3O2/c1-4-7(12)10-3-2-8-6(11)5(10)9-4/h2-3,12H,1H3,(H,8,11) |
InChI Key |
YEGWWMOUWSXWST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CNC(=O)C2=N1)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylimidazo 1,2 a Pyrazine 3,8 Diol and Analogous Derivatives
Conventional Synthetic Routes to the Imidazo[1,2-a]pyrazine (B1224502) Core
Traditional approaches to the imidazo[1,2-a]pyrazine skeleton have laid the groundwork for the synthesis of a diverse array of derivatives. These methods typically involve the cyclocondensation of two key building blocks: a 2-aminopyrazine (B29847) derivative and a component containing a two-carbon unit that forms the imidazole (B134444) ring.
Ring Closure Reactions Utilizing α-Dioxo Reagents
One of the foundational methods for constructing the imidazo[1,2-a]pyrazine system involves the reaction of 2-aminopyrazines with α-dicarbonyl compounds. While not explicitly detailed for 2-Methylimidazo[1,2-a]pyrazine-3,8-diol, the general principle of this reaction involves the condensation of the amino group of the pyrazine (B50134) with one of the carbonyl groups of the α-dioxo reagent, followed by an intramolecular cyclization to form the fused imidazole ring. The specific nature of the α-dioxo reagent would be critical in determining the substitution pattern of the final product.
Heterocyclic Formation via α-Oxocarboxylic Acid Derivatives
The use of α-oxocarboxylic acid derivatives provides another classical route to the imidazo[1,2-a]pyrazine core. In this approach, the α-keto group reacts with the endocyclic nitrogen of the 2-aminopyrazine, while the carboxylic acid moiety (or its derivative, such as an ester) is involved in the subsequent cyclization with the exocyclic amino group. This strategy allows for the introduction of a carboxylic acid or related functional group at a specific position on the newly formed imidazole ring, which can be a valuable handle for further synthetic modifications.
Condensation Reactions with α-Aminoazines
A widely employed and versatile method for the synthesis of imidazo[1,2-a]pyrazines is the condensation of 2-aminopyrazines with α-halocarbonyl compounds. nih.gov This reaction, often referred to as a Tschitschibabin-type reaction, proceeds via initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrazine by the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the bicyclic aromatic system. researchgate.net The reaction is adaptable to a wide range of substituted 2-aminopyrazines and α-haloketones, allowing for the synthesis of a diverse library of imidazo[1,2-a]pyrazine derivatives. tubitak.gov.tr For instance, reacting 2-amino-3,5-dibromopyrazine (B131937) with α-haloketones can be used to prepare 6,8-dibromo-substituted imidazo[1,2-a]pyrazines. researchgate.net
| Starting 2-Aminopyrazine | α-Halocarbonyl Compound | Resulting Imidazo[1,2-a]pyrazine Substructure |
| 2-Aminopyrazine | α-Bromoacetophenone | 2-Phenylimidazo[1,2-a]pyrazine |
| 2-Amino-5-methylpyrazine | 2-Bromo-1-(4-chlorophenyl)ethanone | 2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyrazine |
| 2-Amino-3-bromopyrazine | Ethyl bromopyruvate | Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate |
Advanced Synthetic Approaches to Functionalized Imidazo[1,2-a]pyrazines
To improve efficiency, yield, and molecular diversity, modern synthetic chemistry has introduced advanced methodologies for the construction of the imidazo[1,2-a]pyrazine scaffold. These techniques often offer advantages in terms of reaction time, operational simplicity, and the ability to generate complex molecules in a single step.
Multicomponent Reaction Strategies for Diverse Scaffolds
Multicomponent reactions (MCRs) have emerged as powerful tools for the rapid and efficient synthesis of complex heterocyclic systems, including imidazo[1,2-a]pyrazines. nih.gov The Groebke-Blackburn-Bienaymé reaction (GBBR) is a notable example of an MCR that can be applied to the synthesis of 3-aminoimidazo[1,2-a]pyrazines. researchgate.net This one-pot reaction typically involves the condensation of a 2-aminoazine, an aldehyde, and an isocyanide. mdpi.com The key advantage of MCRs lies in their ability to generate molecular diversity by simply varying the individual starting components. researchgate.net For instance, an iodine-catalyzed three-component condensation of 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide has been shown to produce various imidazo[1,2-a]pyrazine derivatives in good yields at room temperature. nih.govrsc.org
| 2-Aminoazine | Aldehyde | Isocyanide | Catalyst | Resulting Product Type |
| 2-Aminopyrazine | Benzaldehyde | tert-Butyl isocyanide | Iodine | 3-(tert-Butylamino)-2-phenylimidazo[1,2-a]pyrazine |
| 2-Aminopyridine | 4-Nitrobenzaldehyde | Cyclohexyl isocyanide | Sc(OTf)₃ | 3-(Cyclohexylamino)-2-(4-nitrophenyl)imidazo[1,2-a]pyridine |
| 2-Aminopyrazine | 4-Methoxybenzaldehyde | tert-Butyl isocyanide | Iodine | 3-(tert-Butylamino)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazine |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating. nih.govnih.gov This technology has been successfully applied to the synthesis of the imidazo[1,2-a]pyrazine core. acs.org For example, the condensation of 2-aminopyrazines with α-bromoketones can be significantly expedited under microwave irradiation, reducing reaction times from hours to minutes. acs.org Microwave heating has also been employed in multicomponent reactions to synthesize substituted 3-aminoimidazo[1,2-a]pyrazine libraries, further enhancing the efficiency of generating diverse chemical entities. nih.gov The use of microwave irradiation in combination with green solvents like water-isopropanol mixtures further highlights the move towards more sustainable synthetic practices. acs.org
| Reaction Type | Reactants | Conditions | Reaction Time | Yield |
| Cyclocondensation | 2-Aminopyrazine, α-Bromoacetophenone | Microwave, H₂O-IPA | Minutes | Excellent |
| Multicomponent Reaction | 2-Aminopyrazine, Benzaldehyde, Isocyanide | Microwave, EtOH | 30 minutes | High |
| Functionalization | N-Alkylation of imidazo[1,2-a]pyrimidin-5(8H)-ones | Microwave, 160 °C | 20 minutes | High |
Flash Vacuum Thermolysis Techniques for Imidazo-azine Systems
Flash vacuum thermolysis (FVT) is a powerful technique in organic synthesis that allows for the preparation of unique and often unstable molecules by heating a substrate in the gas phase under high vacuum. The short residence time in the hot zone at high temperatures enables reactions that are often not feasible in solution.
In the context of imidazo-azine synthesis, FVT can be employed to construct the core heterocyclic scaffold. A notable example involves the thermolysis of tert-butylimines derived from pyrazine-2-carbaldehydes. Under FVT conditions, these precursors can undergo intramolecular cyclization and elimination of isobutene and hydrogen to afford the corresponding imidazo[1,2-a]pyrazine. The high temperatures and low pressures of FVT are conducive to these types of unimolecular gas-phase reactions, often leading to clean product formation with minimal side reactions.
The general reaction scheme for the FVT-mediated synthesis of an imidazo[1,2-a]pyrazine core is depicted below:
Scheme 1: General representation of FVT for the synthesis of the imidazo[1,2-a]pyrazine core.
| Precursor | Product | Conditions | Yield |
| N-(tert-butyl)-N-(pyrazin-2-ylmethylidene)amine | Imidazo[1,2-a]pyrazine | 800 °C, high vacuum | Moderate |
Interactive Data Table 1: FVT Synthesis of Imidazo[1,2-a]pyrazine Note: Specific yield data for the parent compound under these exact conditions can vary and is often dependent on the specific FVT apparatus setup.
Palladium-Catalyzed Cross-Coupling and C-H Functionalization Methodologies
Palladium-catalyzed reactions have become indispensable tools for the construction of complex organic molecules, and the imidazo[1,2-a]pyrazine scaffold is no exception. These methods allow for the precise introduction of a wide range of substituents at various positions of the heterocyclic core.
An efficient "one-pot" selective functionalization at the C3 and C6 positions of imidazo[1,2-a]pyrazines has been developed. researchgate.net This process utilizes a palladium-catalyzed sequential Suzuki-Miyaura cross-coupling followed by a direct C-H arylation, vinylation, or benzylation. researchgate.net This methodology is particularly powerful as it allows for the sequential introduction of different functional groups in a single reaction vessel, which enhances synthetic efficiency. researchgate.net The presence of a methyl thioether group at the C8 position is tolerated and can be subsequently engaged in a cross-coupling reaction to afford 3,6,8-trisubstituted imidazo[1,2-a]pyrazines. researchgate.net
The general scheme for this one-pot sequential functionalization is as follows:
Scheme 2: Palladium-catalyzed one-pot sequential functionalization of imidazo[1,2-a]pyrazines.
| Starting Material | Reagents | Product |
| 3-Bromo-6-chloroimidazo[1,2-a]pyrazine | 1. Arylboronic acid, Pd catalyst, base (Suzuki coupling) | 3-Aryl-6-chloroimidazo[1,2-a]pyrazine |
| 3-Aryl-6-chloroimidazo[1,2-a]pyrazine | 2. Aryl halide, Pd catalyst, ligand (C-H arylation) | 3,6-Diaryl-imidazo[1,2-a]pyrazine |
Interactive Data Table 2: Palladium-Catalyzed Functionalization of Imidazo[1,2-a]pyrazines
Chemo- and Regioselective Synthesis of this compound Analogues
The chemo- and regioselective synthesis of analogues of this compound is a significant challenge due to the need to control the placement of substituents on the bicyclic ring system. The electronic nature of the imidazo[1,2-a]pyrazine core dictates the reactivity of the different positions, with the C3 position being particularly susceptible to electrophilic attack.
One strategy for the synthesis of substituted imidazo[1,2-a]pyrazine analogues involves the initial construction of the core followed by selective functionalization. For instance, starting with an appropriately substituted 2-aminopyrazine, condensation with an α-haloketone can provide the imidazo[1,2-a]pyrazine scaffold. The substituents on both the pyrazine and the ketone starting materials will determine the initial substitution pattern of the product.
To introduce hydroxyl groups, or their protected precursors, at the C3 and C8 positions, a multi-step synthetic sequence is typically required. For example, an 8-bromo-substituted imidazo[1,2-a]pyrazine can serve as a key intermediate. The bromine atom at the C8 position can be displaced by a nucleophile, such as an alkoxide or a protected hydroxylamine, to introduce an oxygen functionality.
The introduction of a hydroxyl group at the C3 position can be more challenging. One approach is the use of a directing group to facilitate C-H activation and subsequent oxidation at this position. Alternatively, a precursor with a functional group at the C3 position that can be converted to a hydroxyl group, such as an ester or a methoxy (B1213986) group, can be employed.
A hypothetical retrosynthetic analysis for a 3,8-disubstituted analogue is shown below:
Scheme 3: Retrosynthetic analysis for a 3,8-disubstituted imidazo[1,2-a]pyrazine analogue.
| Precursor 1 | Precursor 2 | Product |
| 2-Amino-3-bromopyrazine | α-Halo-β-ketoester | 8-Bromo-3-carboethoxy-2-methylimidazo[1,2-a]pyrazine |
| 8-Bromo-3-carboethoxy-2-methylimidazo[1,2-a]pyrazine | 1. Nucleophilic substitution (e.g., NaOMe) 2. Reduction of ester 3. Deprotection | This compound analogue |
Interactive Data Table 3: Chemo- and Regioselective Synthesis of Analogues
The development of these synthetic methodologies is crucial for accessing a wide range of this compound analogues, which can then be evaluated for their potential applications in various fields of chemical and biological research. The ability to precisely control the substitution pattern on the imidazo[1,2-a]pyrazine scaffold is a key enabling factor in these endeavors.
Chemical Reactivity and Mechanistic Studies of 2 Methylimidazo 1,2 a Pyrazine 3,8 Diol
Investigation of Tautomerism and Isomeric Forms
The presence of hydroxyl groups at the 3- and 8-positions of the 2-Methylimidazo[1,2-a]pyrazine-3,8-diol core introduces the possibility of tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert. In heterocyclic systems, this phenomenon, particularly keto-enol tautomerism, can significantly influence the compound's chemical and physical properties.
For this compound, several tautomeric forms can be envisaged. The hydroxyl group at the 3-position can tautomerize to a keto form, resulting in an imidazo[1,2-a]pyrazin-3(2H)-one derivative. Similarly, the hydroxyl group at the 8-position can exist in equilibrium with its corresponding keto tautomer, an imidazo[1,2-a]pyrazin-8(7H)-one. The relative stability of these tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and the polarity of the solvent. nih.govchemtube3d.comyoutube.com
Theoretical studies on related hydroxypyridine and hydroxypyrazine systems have shown that the position of the equilibrium is highly dependent on the molecular environment. nih.govbeilstein-journals.org In the gas phase or non-polar solvents, the hydroxy (enol) form may be favored due to its aromatic character. Conversely, in polar solvents, the keto form can be stabilized through intermolecular hydrogen bonding. nih.govchemtube3d.com For this compound, the potential for intramolecular hydrogen bonding between the 3- and 8-position functional groups could also play a crucial role in determining the predominant tautomeric form.
Table 1: Potential Tautomeric Forms of this compound
| Tautomer Name | Structural Features | Predicted Stability Factors |
| This compound | Fully aromatic bicyclic system with two hydroxyl groups. | Aromatic stabilization. |
| 2-Methyl-8-hydroxyimidazo[1,2-a]pyrazin-3(2H)-one | One keto group at C3, one hydroxyl group at C8. | Partial loss of aromaticity in the imidazole (B134444) ring. |
| 2-Methyl-3-hydroxyimidazo[1,2-a]pyrazin-8(7H)-one | One hydroxyl group at C3, one keto group at C8. | Partial loss of aromaticity in the pyrazine (B50134) ring. |
| 2-Methylimidazo[1,2-a]pyrazine-3,8(2H,7H)-dione | Two keto groups at C3 and C8. | Significant loss of aromaticity. |
Furthermore, the presence of a single bond connecting a phenyl ring to the imidazo[1,2-a]pyrazine (B1224502) moiety in some derivatives allows for the existence of different rotameric conformations, which are stabilized by hydrogen bonds. chemtube3d.com While this compound does not have a phenyl substituent, the principle of conformational isomers stabilized by intramolecular interactions is relevant.
Electrophilic and Nucleophilic Reactivity of the Imidazo[1,2-a]pyrazine System
The imidazo[1,2-a]pyrazine ring system is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The regioselectivity of these reactions is influenced by the electron-donating or -withdrawing nature of the substituents. The imidazole ring is generally more reactive towards electrophiles than the pyrazine ring.
For this compound, the hydroxyl groups at the 3- and 8-positions and the methyl group at the 2-position are all electron-donating groups, which are expected to activate the ring system towards electrophilic attack. The most probable site for electrophilic substitution is the C-3 position, which is known to be the most nucleophilic carbon in the imidazo[1,2-a]pyrazine scaffold. researchgate.netstackexchange.com This is due to the stability of the resulting cationic intermediate, which can be effectively stabilized by resonance involving the nitrogen atom at position 4.
Common electrophilic substitution reactions that could be anticipated for this compound include halogenation (e.g., bromination), nitration, and Friedel-Crafts reactions. The presence of the strongly activating hydroxyl groups may necessitate milder reaction conditions to avoid over-substitution or side reactions.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Predicted Major Product | Rationale |
| Br₂ | 3-Bromo-2-methylimidazo[1,2-a]pyrazine-3,8-diol | C-3 is the most electron-rich position. |
| HNO₃/H₂SO₄ | 3-Nitro-2-methylimidazo[1,2-a]pyrazine-3,8-diol | Nitration is expected to occur at the most activated position. |
| Acyl chloride/Lewis acid | 3-Acyl-2-methylimidazo[1,2-a]pyrazine-3,8-diol | Friedel-Crafts acylation would likely proceed at C-3. |
In terms of nucleophilic reactivity, the imidazo[1,2-a]pyrazine ring itself is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups or when a good leaving group is present. However, the hydroxyl groups at the 3- and 8-positions can act as nucleophiles. For instance, they can be alkylated or acylated.
Nucleophilic aromatic substitution (SNAr) is more likely to occur on the pyrazine ring, particularly at positions that can stabilize a negative intermediate. If one of the hydroxyl groups is converted into a better leaving group (e.g., a tosylate), it could be displaced by a strong nucleophile. For instance, a halogenated imidazo[1,2-a]pyrazine can undergo nucleophilic substitution with amines or alkoxides. tsijournals.com
Functional Group Interconversions at the 3- and 8-Positions
The hydroxyl groups at the 3- and 8-positions of this compound are key sites for functional group interconversions, allowing for the synthesis of a wide range of derivatives. These transformations can be broadly categorized into reactions involving the O-H bond and those involving the C-O bond.
Reactions involving the O-H bond:
Etherification: The hydroxyl groups can be converted to ethers by reaction with alkyl halides or sulfates in the presence of a base. This reaction proceeds via a Williamson ether synthesis mechanism.
Esterification: Reaction with acyl chlorides, anhydrides, or carboxylic acids (under Fischer esterification conditions) will yield the corresponding esters. These reactions are typically catalyzed by acids or bases.
Reactions involving the C-O bond:
Conversion to Halides: The hydroxyl groups can be replaced by halogens using standard reagents such as thionyl chloride (for chlorination) or phosphorus tribromide (for bromination). This conversion transforms the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions.
Conversion to Amines: While direct conversion is challenging, a two-step process involving conversion to a halide or sulfonate ester followed by reaction with an amine or ammonia (B1221849) can be employed to introduce an amino group.
Table 3: Potential Functional Group Interconversions of this compound
| Reagent(s) | Functional Group Transformation | Product Class |
| Alkyl halide, Base | Hydroxyl to Alkoxy | Ether |
| Acyl chloride, Pyridine | Hydroxyl to Acyloxy | Ester |
| SOCl₂ | Hydroxyl to Chloro | Chloro-derivative |
| PBr₃ | Hydroxyl to Bromo | Bromo-derivative |
| 1. TsCl, Pyridine; 2. Nu⁻ | Hydroxyl to Nucleophile | Substituted derivative |
Ring Transformations and Rearrangement Pathways
The imidazo[1,2-a]pyrazine ring system is generally stable due to its aromatic character. However, under certain conditions, ring transformations and rearrangements can occur. For dihydroxy-substituted derivatives, the stability might be influenced by the tautomeric equilibria.
Given the fused nature of the bicyclic system, complete ring cleavage would require harsh conditions. More likely are rearrangements that maintain a bicyclic or at least a heterocyclic structure. The presence of the hydroxyl groups could potentially facilitate such transformations, for example, through participation in intramolecular cyclization or ring-opening reactions if appropriate reaction partners are present.
Exploration of Stereochemical Implications in Reactions
The parent molecule, this compound, is achiral. However, stereochemical considerations become important if reactions at the heterocyclic core or at the substituent groups lead to the formation of new stereocenters.
For instance, if a reaction at the 3- or 8-position proceeds through an intermediate that is not sp²-hybridized, a new chiral center could be created. Similarly, if a chiral reagent or catalyst is used in a reaction, enantioselective or diastereoselective transformations could be achieved.
The existence of stable rotamers in some substituted imidazo[1,2-a]pyrazines suggests that atropisomerism could be a possibility in appropriately substituted derivatives of this compound, although this is less likely with the small methyl and hydroxyl groups. chemtube3d.com If bulkier substituents were introduced at the 3- and 8-positions, hindered rotation around a C-C or C-N bond could lead to separable atropisomers.
Advanced Spectroscopic and Structural Elucidation of 2 Methylimidazo 1,2 a Pyrazine 3,8 Diol
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization
Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.
Infrared (IR) spectroscopy is used to identify the functional groups in a molecule by measuring the absorption of infrared radiation at various frequencies. For 2-Methylimidazo[1,2-a]pyrazine-3,8-diol, the IR spectrum would be expected to show characteristic absorption bands for the O-H, C-H, C=N, and C-O functional groups. The presence of hydroxyl (-OH) groups would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λmax) corresponding to the π-π* and n-π* electronic transitions within the conjugated imidazopyrazine ring system. The position and intensity of these absorption bands are characteristic of the chromophore present in the molecule.
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Functional Group / Transition | Expected Absorption Range |
|---|---|---|
| Infrared (IR) | O-H stretch (hydroxyl) | 3200-3600 cm⁻¹ (broad) |
| C-H stretch (aromatic/aliphatic) | 2850-3100 cm⁻¹ | |
| C=N stretch (imidazole/pyrazine) | 1500-1650 cm⁻¹ | |
| C-O stretch (hydroxyl) | 1050-1250 cm⁻¹ | |
| UV-Visible (UV-Vis) | π → π* transitions | ~200-400 nm |
Note: The data in this table is based on typical absorption ranges for the specified functional groups and electronic transitions and is for illustrative purposes.
Computational and Theoretical Investigations of 2 Methylimidazo 1,2 a Pyrazine 3,8 Diol
Quantum Chemical Calculations on Electronic Structure and Stability
Density Functional Theory (DFT) is a widely used computational method for investigating the properties of heterocyclic compounds due to its balance of accuracy and computational cost. DFT calculations are employed to find the most stable three-dimensional arrangement of atoms (geometry optimization) and to predict the molecule's energy.
In studies of related imidazo[1,2-a]pyridine (B132010) derivatives, the B3LYP functional combined with a 6-31+G(d,p) or 6-311G(d) basis set has been effectively used for geometry optimization. scirp.orgscirp.org These calculations help determine key structural parameters such as bond lengths and angles. For the imidazo[1,2-a]pyrazine (B1224502) core, DFT is also used to calculate electronic descriptors that shed light on chemical reactivity. researchgate.netijirset.com These descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap (ΔE), hardness (η), and electronegativity (χ). ijirset.com A low HOMO-LUMO gap generally implies higher chemical reactivity. scirp.org
Table 1: Representative DFT-Calculated Electronic Properties for Imidazo[1,2-a]pyrazine Derivatives (Note: Data is for analogous compounds as specific data for 2-Methylimidazo[1,2-a]pyrazine-3,8-diol is not available. Source: ijirset.com)
| Descriptor | Value (Compound A) | Value (Compound B) |
| Total Energy (E) | Varies | Varies |
| EHOMO (eV) | -6.21 | -6.54 |
| ELUMO (eV) | -1.89 | -2.11 |
| Energy Gap (ΔE) | 4.32 | 4.43 |
| Hardness (η) | 2.16 | 2.21 |
| Electronegativity (χ) | 4.05 | 4.32 |
Compound A and B are representative substituted imidazo[1,2-a]pyrazine derivatives from a QSAR study.
Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory for analyzing electronic structure. The Hartree-Fock (HF) method is a foundational ab initio approach, though it doesn't fully account for electron correlation. More advanced methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide more accurate results but are computationally more demanding.
For a series of imidazole (B134444) derivatives, ab initio calculations using the Restricted Hartree-Fock (RHF) method with a 6-31G(d,p) basis set were performed to investigate electronic properties and their correlation with corrosion inhibition. researchgate.net Such studies calculate ionization potential, electron affinity, and dipole moments, which are crucial for understanding intermolecular interactions. researchgate.net For this compound, these high-level calculations could provide a very precise picture of its electron distribution and orbital energies, validating results from DFT methods.
Computational Modeling of Reaction Mechanisms
Theoretical modeling is invaluable for mapping out potential reaction pathways, identifying intermediate structures, and calculating the energy barriers associated with chemical transformations.
Understanding the reactivity of the imidazo[1,2-a]pyrazine core, such as its susceptibility to electrophilic or nucleophilic attack, can be achieved by modeling reaction mechanisms. This involves identifying the transition state (TS)—the highest energy point along a reaction coordinate—and calculating its energy. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
While specific reaction mechanism studies for this compound are unavailable, DFT has been used to predict sites of electrophilic and nucleophilic attack in related systems. scirp.org Analysis of the Molecular Electrostatic Potential (MEP) map, for instance, reveals electron-rich and electron-poor regions of a molecule, indicating likely sites for reaction. scirp.org For example, in imidazo[1,2-a]pyridine N-acylhydrazone derivatives, the nitrogen atoms of the imidazole ring and oxygen atoms were identified as primary nucleophilic sites. scirp.org Similar analyses would be critical for predicting the reactivity of the hydroxyl groups and the nitrogen atoms in this compound.
Reactions are typically carried out in a solvent, which can significantly influence reaction rates and equilibria. Computational models can account for these effects. Continuum models, such as the Conductor-like Polarizable Continuum Model (CPCM), are an efficient way to simulate the presence of a solvent by treating it as a continuous medium with a defined dielectric constant.
These models are applied to both the reactants and transition states to calculate energies in a solvated environment. The inclusion of solvent effects provides a more realistic prediction of reaction pathways and energy barriers compared to gas-phase calculations. For heterocyclic systems, CPCM has been used to refine the understanding of stability and reactivity in solution.
Spectroscopic Parameter Prediction and Validation (e.g., NMR Chemical Shifts)
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound.
DFT is commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C). The GIAO (Gauge-Including Atomic Orbital) method is frequently employed for this purpose. In studies of newly synthesized imidazo[1,2-a]pyrimidine (B1208166) derivatives, theoretical NMR spectra were computed using DFT (e.g., at the B3LYP/6-311++G(d,p) level) and showed good agreement with experimental spectra, thereby validating the proposed chemical structures. nih.gov This approach is crucial for unambiguously assigning signals in complex spectra, especially for substituted heterocyclic systems. For this compound, predicting the 1H and 13C NMR spectra would be a key step in its structural characterization.
Table 2: Example of Experimental vs. Theoretical 13C NMR Chemical Shifts for a Related Imidazo[1,2-a]pyrimidine Derivative (Note: Data is for an analogous compound to illustrate the validation methodology. Source: nih.gov)
| Carbon Atom | Experimental δ (ppm) | Theoretical δ (ppm) |
| C (Imine) | 155.89 | 151.15 |
| C (Pyrimidine) | 150.18 | 153.52 |
| C (Pyrimidine) | 131.09 | 136.01 |
| C (Pyrimidine) | 108.88 | 113.28 |
This comparative analysis between predicted and measured data provides strong evidence for the structural assignment of complex organic molecules.
Molecular Orbital Analysis
Computational and theoretical investigations, particularly molecular orbital analyses, provide profound insights into the electronic structure and reactivity of heterocyclic compounds. While direct computational studies on this compound are not extensively available in the current literature, a comprehensive understanding can be derived from detailed analyses of structurally analogous compounds, such as imidazo[1,2-a]pyrimidine derivatives. These studies utilize methods like Density Functional Theory (DFT) to explore the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and to conduct Natural Bond Orbital (NBO) analysis.
The analysis of frontier molecular orbitals is fundamental in quantum chemistry for studying the electronic charge mobility within a molecular system. nih.gov The HOMO is associated with the molecule's capacity to donate electrons, characterizing its nucleophilic or basic nature. nih.govyoutube.com Conversely, the LUMO indicates the molecule's ability to accept electrons, reflecting its electrophilic or acidic character. nih.govyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. researchgate.net A smaller energy gap generally signifies higher chemical reactivity and lower kinetic stability, as electrons can be more easily excited to a higher energy state. researchgate.net
HOMO-LUMO Gap Analysis in a Model Compound
To illustrate these principles, we can examine the computational findings for a related compound, (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, which has been studied using the DFT method at the B3LYP/6-311++G(d,p) basis set. acs.orgresearchgate.net The calculated energies of the frontier orbitals provide a quantitative measure of the compound's electronic characteristics.
The HOMO of this model compound is primarily located over the imidazo[1,2-a]pyrimidine core and the phenyl ring, indicating these are the main sites for electron donation. The LUMO is distributed across the entire molecule, including the thiophene (B33073) ring, suggesting that electron density can be accepted over a broad area of the structure. researchgate.net The energy values for these orbitals and the resulting energy gap are summarized below.
| Molecular Orbital | Energy (eV) | Energy (Hartree) |
|---|---|---|
| HOMO | -5.733 | -0.210 |
| LUMO | -1.994 | -0.073 |
| Energy Gap (ΔE) | 3.739 | 0.137 |
Data sourced from quantum chemical investigations on (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine. researchgate.net
The calculated energy gap of 3.739 eV suggests a significant degree of stability, yet the molecule remains chemically reactive, allowing for intramolecular charge transfer. nih.gov This property is crucial for the potential biological and chemical interactions of such heterocyclic systems.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. It examines interactions between filled (donor) and unfilled (acceptor) orbitals, quantifying their significance through second-order perturbation theory. The stabilization energy, E(2), associated with these interactions indicates the intensity of electron delocalization. Higher E(2) values signify stronger interactions. dergipark.org.tr
For instance, a strong interaction is observed from the lone pair of the N5 nitrogen atom to the π* anti-bonding orbitals of the C6-C7 and C1-N2 bonds within the pyrimidine (B1678525) ring. Another notable interaction involves the delocalization from the lone pair of the N1 nitrogen to the π* C2-C3 anti-bonding orbital. These interactions highlight the extensive electron delocalization within the fused heterocyclic ring system.
The table below presents some of the most significant donor-acceptor interactions and their corresponding stabilization energies (E(2)) for the model compound.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) N5 | π* (C6-C7) | 36.01 |
| LP (1) N5 | π* (C1-N2) | 28.51 |
| LP (1) S1 | π* (C19-C20) | 27.91 |
| LP (1) N1 | π* (C2-C3) | 23.95 |
| π (C1-N2) | π* (C6-C7) | 21.82 |
| π (C8-C9) | π* (C1-N2) | 18.96 |
Data sourced from NBO analysis of (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine. researchgate.net
These findings from NBO analysis confirm the presence of significant intramolecular charge transfer and electron delocalization, which are fundamental to the chemical behavior and stability of the imidazo[1,2-a]pyrimidine scaffold and, by extension, are expected to be important in related structures like this compound.
Coordination Chemistry of 2 Methylimidazo 1,2 a Pyrazine 3,8 Diol
Ligand Properties and Chelation Potential
The coordination behavior of 2-Methylimidazo[1,2-a]pyrazine-3,8-diol is dictated by the presence of multiple potential donor sites within its structure. The interplay of these sites allows for a variety of coordination modes, making it a versatile ligand for a wide range of metal ions.
The structure of this compound contains several atoms with lone pairs of electrons that can be donated to a metal center, thus acting as Lewis bases. The primary donor sites are:
Nitrogen Atoms: The imidazo[1,2-a]pyrazine (B1224502) core contains three nitrogen atoms. The nitrogen atom in the pyrazine (B50134) ring and the non-bridgehead nitrogen in the imidazole (B134444) ring are the most likely candidates for coordination due to their accessibility. The bridgehead nitrogen is generally considered less likely to participate in coordination due to steric hindrance and its involvement in the aromatic system. The nitrogen atoms within the fused ring system provide sites for hydrogen bonding and coordination with metals, influencing the compound's chemical reactivity.
Oxygen Atoms: The two hydroxyl (-OH) groups at the 3 and 8 positions of the ring system are significant potential donor sites. The oxygen atoms possess lone pairs of electrons and can coordinate to a metal ion in their neutral form or, more commonly, after deprotonation to form alkoxide or phenoxide-like linkages. This deprotonation is often facilitated by the basicity of the reaction medium or the Lewis acidity of the metal ion.
The presence of both nitrogen and oxygen donor sites classifies this compound as a versatile N,O-donor ligand.
The spatial arrangement of the donor atoms in this compound allows for several coordination modes, enabling it to act as a monodentate, bidentate, or potentially a polydentate ligand.
Monodentate Coordination: In this mode, the ligand would bind to a metal center through a single donor atom. This is most likely to occur through one of the more accessible nitrogen atoms of the heterocyclic core.
Bidentate Chelation: The formation of a chelate ring with a metal ion is a common and stable coordination mode for ligands with multiple donor sites. For this compound, several bidentate coordination modes are plausible:
N,N-Chelation: Coordination involving two nitrogen atoms from the imidazo[1,2-a]pyrazine ring system.
N,O-Chelation: A highly probable mode of coordination would involve one of the nitrogen atoms of the heterocyclic core and the deprotonated oxygen of a nearby hydroxyl group. For instance, the nitrogen of the pyrazine ring and the hydroxyl group at position 8 could form a stable five-membered chelate ring. Similarly, a nitrogen from the imidazole ring and the hydroxyl group at position 3 could also engage in chelation.
O,O-Chelation: The two hydroxyl groups could potentially coordinate to the same metal center, though this would depend on the stereochemical flexibility of the ligand and the preferred coordination geometry of the metal ion.
Polydentate and Bridging Coordination: In polynuclear complexes, this compound could act as a bridging ligand, coordinating to two or more metal centers simultaneously. This could occur through its various donor atoms, leading to the formation of coordination polymers or discrete polynuclear clusters.
The specific coordination mode adopted will be influenced by several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions (pH, solvent), and the presence of other competing ligands.
Synthesis and Structural Characterization of Metal Complexes
While specific synthetic routes for metal complexes of this compound are not extensively documented in the literature, their synthesis can be anticipated based on standard coordination chemistry techniques. Typically, the synthesis would involve the reaction of a salt of the desired metal with the ligand in a suitable solvent. The structural characterization of the resulting complexes would then be carried out using a variety of spectroscopic and analytical methods.
Transition metals, with their partially filled d-orbitals, are excellent candidates for forming stable complexes with ligands like this compound. The synthesis would likely involve the direct reaction of a transition metal salt (e.g., chlorides, nitrates, sulfates, or acetates of copper, nickel, cobalt, zinc, etc.) with the ligand in a solvent such as ethanol, methanol, or acetonitrile. Gentle heating may be required to facilitate the reaction.
The characterization of these complexes would typically involve:
Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=N, C-O, and O-H bonds upon complexation.
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry around the metal ion.
X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination environment of the metal.
Elemental Analysis: To confirm the stoichiometry of the complex.
| Potential Transition Metal Ion | Expected Coordination Geometry | Plausible Coordination Mode |
| Cu(II) | Square planar, Octahedral | Bidentate (N,O), Bridging |
| Ni(II) | Square planar, Octahedral | Bidentate (N,O), Bidentate (N,N) |
| Co(II) | Tetrahedral, Octahedral | Bidentate (N,O) |
| Zn(II) | Tetrahedral | Bidentate (N,O) |
This table presents hypothetical coordination scenarios based on the known preferences of common transition metal ions.
The coordination chemistry of this compound is not limited to transition metals. Main group elements and lanthanide ions can also form complexes with this ligand.
Main Group Elements: Lewis acidic main group metal ions (e.g., Al(III), Sn(IV), Pb(II)) could coordinate with the N and O donor atoms of the ligand. The synthesis would follow similar procedures as with transition metals.
Lanthanide Ions: Lanthanide ions are hard Lewis acids and typically prefer to coordinate with hard donor atoms like oxygen. Therefore, the hydroxyl groups of this compound would be the primary coordination sites for lanthanide ions. These complexes are often of interest for their potential luminescent and magnetic properties. The synthesis of lanthanide complexes often requires the use of non-aqueous solvents to prevent the coordination of water molecules.
Application of this compound Metal Complexes in Catalysis and Materials Science
While the applications of metal complexes of this specific diol are not yet established, the structural features of the ligand suggest potential uses in several areas, drawing parallels from related imidazo[1,2-a]pyrazine and bidentate N,O-ligand complexes.
Catalysis: Metal complexes are widely used as catalysts in a variety of organic transformations. The well-defined coordination sphere provided by this compound could stabilize a metal center in a catalytically active state. Potential applications could include oxidation, reduction, and carbon-carbon bond-forming reactions. The ability of the ligand to potentially stabilize different oxidation states of a coordinated metal ion is a key feature for catalytic activity.
Materials Science: The ability of this compound to act as a bridging ligand opens up the possibility of forming coordination polymers and metal-organic frameworks (MOFs). These materials could have interesting properties and applications in areas such as:
Luminescence: If coordinated with suitable metal ions (e.g., lanthanides or d¹⁰ metals like Zn(II) or Cd(II)), the resulting complexes could exhibit fluorescence or phosphorescence, making them potentially useful as sensors, in lighting applications, or as biological probes.
Magnetic Materials: The formation of polynuclear complexes with paramagnetic metal ions (e.g., Mn(II), Fe(III), Gd(III)) could lead to materials with interesting magnetic properties.
Sorption and Separation: The porous nature of MOFs derived from this ligand could be exploited for the selective adsorption and separation of gases or small molecules.
Applications of 2 Methylimidazo 1,2 a Pyrazine 3,8 Diol As a Chemical Scaffold in Academic Research
Utility as a Scaffold for Rational Drug Design Initiatives
The imidazo[1,2-a]pyrazine (B1224502) core is a privileged scaffold in drug discovery, valued for its ability to present substituents in a well-defined three-dimensional orientation, facilitating interactions with biological targets. rsc.org The structure of 2-Methylimidazo[1,2-a]pyrazine-3,8-diol, featuring methyl, hydroxyl, and diol functional groups, offers multiple points for chemical modification, making it an attractive starting point for rational drug design.
Researchers have successfully utilized the imidazo[1,2-a]pyrazine framework to develop inhibitors for a range of therapeutic targets. For instance, derivatives of this scaffold have been designed as potent antiproliferative agents against melanoma cells. nih.gov The design of such compounds often involves computational modeling and structure-based approaches to optimize the interactions between the small molecule and the target protein. The hydroxyl groups at the 3 and 8 positions of this compound could be key interaction points or sites for further derivatization to enhance binding affinity and selectivity.
Structure-Activity Relationship (SAR) Studies in Related Imidazo[1,2-a]pyrazine Analogs
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. The imidazo[1,2-a]pyrazine scaffold has been the subject of extensive SAR investigations, providing a roadmap for the design of novel therapeutic agents. researchgate.net
Investigation of Substituent Effects on Biological Activity of Analogs
Systematic modifications of the imidazo[1,2-a]pyrazine core have revealed the critical role of substituents at various positions in determining biological efficacy. Studies on a series of imidazo[1,2-a]pyrazine derivatives have shown that substitutions at the C2, C3, and C8 positions can significantly impact their antioxidant, antibacterial, and antifungal activities. tsijournals.com For example, amination at the C8 position has been found to enhance antioxidant properties. tsijournals.com In the context of this compound, the methyl group at C2 and the hydroxyl groups at C3 and C8 would be expected to confer specific biological properties. Further SAR studies could involve the replacement of the methyl group with other alkyl or aryl moieties and the modification of the hydroxyl groups to explore their impact on activity.
The following table summarizes the observed effects of substituents at different positions on the imidazo[1,2-a]pyrazine scaffold based on published research.
| Position | Substituent | Observed Effect on Biological Activity | Reference |
| C2 | Aryl groups | Influences anticancer activity | researchgate.net |
| C3 | Various substituents | Introduction of different groups affects antioxidant and antimicrobial profiles | tsijournals.com |
| C8 | Amination | Improves antioxidant activity | tsijournals.com |
| C8 | 8-amino group | Essential for inhibition of VirB11 ATPase | researchgate.netnih.govnih.gov |
Scaffold-Hopping Approaches for Novel Lead Compound Generation
Scaffold hopping is a computational or medicinal chemistry strategy used to identify new molecular frameworks with similar biological activity to a known active compound. The imidazo[1,2-a]pyrazine scaffold has been identified through such approaches as a viable replacement for other heterocyclic systems in the development of selective modulators of biological targets. For instance, imidazo[1,2-a]pyrazines have emerged as selective negative modulators of AMPA receptors associated with the TARP γ-8 protein. nih.gov This suggests that the this compound core could serve as a novel scaffold in the search for modulators of other important biological pathways.
Research in Enzyme Inhibition and Modulator Development
The imidazo[1,2-a]pyrazine nucleus is a common feature in a multitude of enzyme inhibitors, highlighting its importance in the development of targeted therapies.
ATP Mimicry and ATPase Inhibition Studies (e.g., Helicobacter pylori VirB11 ATPase)
Virtual high-throughput screening has identified imidazo[1,2-a]pyrazine compounds as potential mimics of adenosine (B11128) triphosphate (ATP) and, consequently, as inhibitors of ATPases. ucl.ac.uk A notable example is the inhibition of the Helicobacter pylori VirB11 ATPase (HP0525), a key component of the bacterial type IV secretion system. researchgate.netnih.govnih.govucl.ac.uk A series of 8-amino imidazo[1,2-a]pyrazine derivatives have been developed as inhibitors of this enzyme, with SAR studies indicating that both 2- and 3-aryl substituted regioisomers can be effective. researchgate.netnih.govnih.gov The core structure of this compound, with its potential for hydrogen bonding through the hydroxyl groups, could be explored for its ability to interact with the ATP-binding pocket of such enzymes.
Kinase Inhibition Research (e.g., PI3K/mTOR Pathway)
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is frequently dysregulated in human cancers, making it a prime target for anticancer drug development. nih.gov Imidazo[1,2-a]pyrazine derivatives have been investigated as inhibitors of this pathway. nih.govresearchgate.net Specifically, they have been shown to act as PI3K inhibitors. tsijournals.com The development of dual PI3K/mTOR inhibitors is an active area of research, and the imidazo[1,2-a]pyrazine scaffold provides a promising starting point. The this compound structure could be a valuable template for designing novel inhibitors targeting the kinase domains of PI3K and mTOR.
The table below presents examples of imidazo[1,2-a]pyrazine derivatives and their inhibitory activities against kinases in the PI3K/mTOR pathway from the broader literature.
| Compound Class | Target Kinase(s) | Reported Activity | Reference |
| 8-morpholinyl-imidazo[1,2-a]pyrazines | PI3Kδ, PI3Kα, mTOR | Potent inhibition of PI3Kδ and PI3Kα with selectivity against mTOR | researchgate.net |
| Imidazo[1,2-a]pyrazines | PI3K | Act as inhibitors | tsijournals.com |
| Imidazo[1,2-a]pyrazines | Aurora Kinases | Potent inhibitors | nih.govresearchgate.net |
Exploration in Materials Science Research (e.g., Corrosion Inhibition)
While direct studies on the application of this compound as a corrosion inhibitor are not extensively documented in publicly available research, the broader class of imidazo[1,2-a]pyrazine and related fused imidazole (B134444) derivatives has demonstrated significant potential in this area. These compounds are recognized for their ability to adsorb onto metal surfaces, forming a protective layer that impedes the corrosive process.
Research into analogous compounds, such as imidazo[1,2-a]pyrimidine (B1208166) derivatives, has shown excellent inhibition efficiencies for mild steel in acidic environments. These studies often employ electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy to evaluate the inhibitor's performance. The data typically reveals that these compounds act as mixed-type inhibitors, affecting both anodic and cathodic reactions of the corrosion process.
Table 1: Corrosion Inhibition Data for a Related Imidazo[1,2-a]pyrimidine Derivative
| Inhibitor Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 15.2 | - |
| 1 x 10⁻⁵ | 3.8 | 75.0 |
| 5 x 10⁻⁵ | 2.1 | 86.2 |
| 1 x 10⁻⁴ | 1.3 | 91.4 |
| 5 x 10⁻⁴ | 0.8 | 94.7 |
Note: The data presented in this table is illustrative and based on findings for related imidazo[1,2-a]pyrimidine compounds, not this compound specifically.
Theoretical studies, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are also commonly used to understand the adsorption mechanism and the relationship between the molecular structure of the inhibitor and its protective capabilities. These computational methods can provide insights into the binding energies and orientation of the inhibitor molecules on the metal surface. Given the structural similarities, it is plausible that this compound would exhibit comparable or potentially enhanced corrosion inhibition properties, warranting further experimental investigation.
Role in Organic Synthesis and Methodology Development as a Building Block
The imidazo[1,2-a]pyrazine scaffold is a versatile building block in organic synthesis, serving as a precursor for a wide array of more complex and functionally diverse molecules. rsc.org While the specific use of this compound as a starting material is not extensively detailed, its structure suggests several potential applications in synthetic methodology development.
The presence of two hydroxyl groups at positions 3 and 8 offers reactive sites for a variety of chemical transformations. These hydroxyl groups can be functionalized through reactions such as etherification, esterification, or conversion to leaving groups for subsequent nucleophilic substitution reactions. This allows for the introduction of diverse substituents and the construction of libraries of novel compounds.
Furthermore, the imidazo[1,2-a]pyrazine core itself can undergo various modifications. The development of synthetic routes often focuses on the efficient construction of this bicyclic system, with subsequent functionalization to achieve desired target molecules. nih.gov Methodologies like multi-component reactions have been developed for the synthesis of substituted imidazo[1,2-a]pyrazines, highlighting the importance of this scaffold in medicinal chemistry and drug discovery. researchgate.net
The general synthetic utility of the imidazo[1,2-a]pyrazine core can be illustrated by the following reaction scheme, which shows potential transformations that could be applied to this compound:
Scheme 1: Potential Synthetic Transformations of the Imidazo[1,2-a]pyrazine Scaffold
| Starting Material | Reagents and Conditions | Product |
| 8-Chloroimidazo[1,2-a]pyrazine | Amine, Heat | 8-Aminoimidazo[1,2-a]pyrazine |
| Imidazo[1,2-a]pyrazine | Brominating Agent | Bromo-imidazo[1,2-a]pyrazine |
| 3-Bromoimidazo[1,2-a]pyrazine | Boronic Acid, Pd Catalyst (Suzuki Coupling) | 3-Aryl-imidazo[1,2-a]pyrazine |
As a building block, this compound could be particularly valuable for creating derivatives with specific electronic and steric properties. The diol functionality could be used to attach the core scaffold to polymers or solid supports for applications in materials science or as catalysts. The development of selective functionalization methods for one hydroxyl group over the other would further enhance its utility as a versatile synthetic intermediate. The exploration of its reactivity and application in novel synthetic strategies remains an area ripe for investigation.
Future Research Directions and Perspectives
Unexplored Reactivity and Transformation Pathways
The unique arrangement of functional groups on the 2-Methylimidazo[1,2-a]pyrazine-3,8-diol scaffold provides a rich platform for exploring novel chemical reactions and creating diverse libraries of new molecules. The reactivity of the imidazo[1,2-a]pyrazine (B1224502) core is well-documented, particularly its susceptibility to electrophilic substitution and C-H functionalization. rsc.orgresearchgate.net However, the specific interplay of the hydroxyl and methyl substituents in the title compound opens up several unexplored transformation pathways.
The hydroxyl groups at the C3 and C8 positions are prime sites for a variety of modifications. Standard reactions such as O-alkylation, acylation, and phosphorylation could yield derivatives with modulated solubility, lipophilicity, and biological targeting capabilities. Furthermore, these hydroxyl groups could act as directing groups for metallation, enabling regioselective C-H activation at adjacent positions, a strategy that remains largely unexplored for this specific diol derivative.
The methyl group at the C2 position also presents opportunities for derivatization. For instance, oxidation could convert the methyl group into a hydroxymethyl or carboxyl group, providing a handle for further conjugation. Radical halogenation of the methyl group could introduce a reactive site for subsequent nucleophilic substitution, expanding the range of accessible derivatives.
Beyond the existing functional groups, direct C-H functionalization at other positions on the heterocyclic core, such as C5 or C6, represents a significant area for future investigation. Modern cross-coupling methodologies could be employed to introduce aryl, alkyl, or other functional moieties, dramatically increasing the structural diversity of compounds derived from this compound.
| Functional Group | Potential Transformation | Reagents/Conditions | Potential Outcome/Application |
| 3-OH, 8-OH | O-Alkylation / O-Acylation | Alkyl halides, Acyl chlorides | Modulation of solubility and pharmacokinetic properties |
| 3-OH, 8-OH | Phosphorylation | Phosphorylating agents | Prodrug design, introduction of water-soluble groups |
| 3-OH, 8-OH | Etherification (Williamson) | Base, Alkyl halide | Creation of diverse ether derivatives |
| 2-CH₃ | Oxidation | Oxidizing agents (e.g., KMnO₄) | Formation of carboxylic acid for amide coupling |
| 2-CH₃ | Halogenation | N-Bromosuccinimide (NBS) | Introduction of a reactive handle for substitution |
| C5/C6 Position | Direct C-H Arylation | Palladium catalysis, Aryl halides | Synthesis of novel C-C bond-containing derivatives |
| Imidazole (B134444) Ring | N-Alkylation | Alkyl halides | Quaternization to modify electronic properties |
Integration with Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science, offering powerful tools to accelerate the design-make-test-analyze cycle. springernature.comnih.gov For this compound, these computational approaches can guide the synthesis of new derivatives with optimized properties.
Quantitative Structure-Activity Relationship (QSAR) models, built using machine learning algorithms, can predict the biological activity of newly designed compounds before they are synthesized. youtube.com By training on a dataset of known imidazopyrazine derivatives and their activities, a QSAR model could identify the key structural features that contribute to a desired effect, guiding chemists in selecting the most promising candidates for synthesis. scienceopen.com ML can also predict crucial ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties, reducing the likelihood of late-stage failures in drug development. nih.gov
| AI/ML Application | Description | Potential Impact on this compound Research |
| De Novo Design | Generative models create novel molecular structures with desired properties. | Generation of new derivatives targeting specific proteins or with tailored electronic properties. |
| QSAR Modeling | Predictive models correlate chemical structure with biological activity. youtube.com | Prioritization of synthetic targets with high predicted potency and selectivity. |
| ADME/T Prediction | Machine learning algorithms predict pharmacokinetic and toxicity profiles. nih.gov | Early identification of candidates with favorable drug-like properties. |
| Retrosynthesis Prediction | AI algorithms suggest optimal synthetic pathways for target molecules. digitellinc.com | Acceleration of the synthesis of novel and complex derivatives. |
| Property Prediction | Models predict physical and chemical properties like solubility or fluorescence spectra. | Design of compounds for specific material science or imaging applications. |
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce environmental impact through the use of safer solvents, reduced energy consumption, and minimized waste. nih.govresearchgate.net Future research on this compound should prioritize the development of sustainable synthetic methodologies.
Traditional syntheses of N-heterocycles often rely on harsh reagents and organic solvents. rsc.org Greener alternatives include the use of environmentally benign solvents like water, polyethylene glycol (PEG), or bio-based solvents. researchgate.netresearchgate.net Microwave-assisted synthesis has emerged as a powerful technique that can dramatically reduce reaction times and energy consumption compared to conventional heating. acs.org
One-pot, multicomponent reactions represent another key strategy for green synthesis. These reactions combine multiple starting materials in a single step to form complex products, reducing the number of purification steps and minimizing solvent waste. researchgate.netmdpi.com For the imidazo[1,2-a]pyrazine core, catalyst-free annulation reactions in green solvents like a water-isopropanol mixture have been shown to be highly efficient. acs.org The use of air as a benign oxidant in copper-catalyzed syntheses of related imidazo[1,2-a]pyridines further highlights the potential for more sustainable processes. organic-chemistry.org Another approach involves using biomass, such as lignin, as a starting material for synthesizing imidazo[1,2-a]pyridine (B132010) derivatives, pointing towards a future where these valuable scaffolds can be produced from renewable resources. cell.com
| Synthetic Strategy | Traditional Approach | Green/Sustainable Alternative | Key Advantages |
| Solvent | DMF, Chloroform, Acetonitrile | Water, PEG, Eucalyptol, Supercritical CO₂ researchgate.netacs.org | Reduced toxicity, improved safety, potential for recycling. |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound acs.orgorganic-chemistry.org | Drastically reduced reaction times, lower energy consumption. |
| Catalysis | Stoichiometric reagents, heavy metals | Reusable solid catalysts, iodine, catalyst-free conditions acs.orgnih.gov | Minimized waste, easier product purification, lower cost. |
| Process | Multi-step synthesis with isolation of intermediates | One-pot multicomponent reactions (MCRs) mdpi.com | Increased efficiency, reduced waste and purification steps. |
| Oxidant | Harsh oxidizing agents | Air (O₂) organic-chemistry.org | Abundant, non-toxic, and environmentally benign. |
| Feedstock | Petroleum-based starting materials | Biomass-derived precursors (e.g., from lignin) cell.com | Use of renewable resources, reduced carbon footprint. |
Emerging Academic Applications in Interdisciplinary Fields
The unique photophysical properties inherent to many fused nitrogen heterocycles suggest that this compound and its derivatives could find applications far beyond traditional medicinal chemistry.
One of the most promising areas is the development of fluorescent probes and sensors. Imidazo[1,2-a]pyridine-based molecules have been successfully designed as highly sensitive and selective fluorescent sensors for detecting metal ions like Fe³⁺ and Hg²⁺, as well as hazardous substances like nerve agent simulants. rsc.orgrsc.orgnih.govresearchgate.net The hydroxyl groups on this compound could serve as effective binding sites for specific analytes, leading to a measurable change in fluorescence upon binding. Such probes could be valuable tools for environmental monitoring and bioimaging in living cells. rsc.orgresearchgate.net
In the field of materials science, the rigid, planar structure and electron-rich nature of the imidazo[1,2-a]pyrazine core make it an attractive building block for organic electronic materials. Derivatives could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components of dye-sensitized solar cells. The ability to tune the electronic properties through substitution on the core scaffold is a key advantage in this context.
In chemical biology, derivatives of this compound could be developed as chemical tools to probe biological processes. For example, by attaching a reactive group or a photo-crosslinker, the molecule could be used to identify the protein targets of imidazopyrazine-based drugs within a cell, helping to elucidate their mechanism of action.
| Interdisciplinary Field | Potential Application | Key Features of the Scaffold | Example from Related Compounds |
| Chemical Sensing | Fluorescent probe for metal ions (e.g., Fe³⁺, Hg²⁺) | Hydroxyl groups as binding sites; fluorescent core | Imidazo[1,2-a]pyridine-based sensors show high sensitivity and selectivity. rsc.orgrsc.org |
| Environmental Monitoring | Sensor for nerve agents or other pollutants | Reactive sites for specific chemical detection | Imidazo[1,2-a]pyridine probes detect nerve agent simulants at micromolar concentrations. nih.govresearchgate.net |
| Bioimaging | Fluorescent imaging agent for live cells | Low cytotoxicity and ability to cross cell membranes | Imidazopyridine probes have been used for imaging in HeLa and HepG2 cells. rsc.orgresearchgate.net |
| Materials Science | Component for Organic Light-Emitting Diodes (OLEDs) | Rigid, planar structure with tunable electronic properties | Fused N-heterocycles are widely studied for optoelectronic applications. |
| Chemical Biology | Molecular probes for target identification | Versatile scaffold for attaching affinity labels or photo-crosslinkers | Used to study biological pathways and mechanisms of action. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
